1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
Description
The compound 1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a heterocyclic small molecule featuring a piperidine core substituted at position 3 with a 4,6-dimethylpyrimidin-2-yloxy group. The ethanone linker connects this piperidine moiety to a 4-(propane-2-sulfonyl)phenyl group.
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-15(2)30(27,28)20-9-7-18(8-10-20)13-21(26)25-11-5-6-19(14-25)29-22-23-16(3)12-17(4)24-22/h7-10,12,15,19H,5-6,11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUQTLNAWXZWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound vs. Pyrazolo[3,4-d]pyrimidine Derivatives (EP 1 808 168 B1)
The European patent (EP 1 808 168 B1) describes compounds like {4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(5-methyl-pyridin-3-yl)-methanone . Key comparisons:
- Heterocyclic Core : The target compound uses a 4,6-dimethylpyrimidine , whereas the patent compound features a pyrazolo[3,4-d]pyrimidine fused system. The latter’s bicyclic structure may enhance binding affinity via π-π stacking but reduce synthetic accessibility.
| Feature | Target Compound | EP 1 808 168 B1 Compound |
|---|---|---|
| Core Heterocycle | 4,6-Dimethylpyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Sulfonyl Substituent | Propane-2-sulfonylphenyl | Methanesulfonylphenyl |
| Piperidine Linkage | Position 3 substitution | Position 4 substitution |
Piperidine-Linked Sulfonylphenyl Derivatives
Comparison with Chromeno[4,3-d]pyrimidine (Oriental Journal of Chemistry)
The chromeno-pyrimidine derivative 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one shares a piperidine-linked aromatic system but differs in:
- Scaffold Complexity: The chromeno-pyrimidine’s fused tricyclic system may limit conformational flexibility compared to the target compound’s simpler ethanone-linked structure.
- Functional Groups: The thioxo group in the chromeno derivative could enhance metal-binding properties, whereas the propane-2-sulfonyl group in the target may improve aqueous solubility.
Sulfonyl Group Incorporation (J. Braz. Chem. Soc., 2014)
The synthesis of sulfonyl-containing compounds in involves refluxing piperazine derivatives with sulfonyl chlorides in ethylene dichloride . Similarly, the target compound’s propane-2-sulfonyl group may be introduced via nucleophilic substitution or coupling reactions. Key differences:
- Reaction Conditions : uses triethylamine as a base, whereas the target compound’s steric bulk (due to propane-2-sulfonyl) might require elevated temperatures or alternative catalysts.
Physicochemical and Pharmacokinetic Insights
Solubility and Lipophilicity
- The propane-2-sulfonyl group in the target compound likely increases logP compared to methanesulfonyl analogs (e.g., EP 1 808 168 B1 compounds) but retains better solubility than non-sulfonated derivatives .
- The 4,6-dimethylpyrimidine moiety may reduce metabolic oxidation compared to unsubstituted pyrimidines, as methyl groups block cytochrome P450-mediated degradation .
Drug-Likeness
Computational studies on the chromeno-pyrimidine derivative () suggest that similar compounds exhibit oral bioavailability and drug-like properties (molecular weight <500, hydrogen bond acceptors <10) . The target compound’s molecular weight (estimated ~450–500 Da) aligns with these criteria.
Q & A
Q. What are the standard synthetic protocols for preparing 1-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one?
- Methodological Answer : The synthesis involves multi-step organic reactions:
- Step 1 : Nucleophilic substitution to attach the 4,6-dimethylpyrimidin-2-yloxy group to the piperidine ring.
- Step 2 : Sulfonylation of the phenyl group using propane-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
- Step 3 : Final coupling via a ketone linkage, often using coupling agents like EDCI or HOBt.
- Key Conditions : Reactions are performed in anhydrous solvents (e.g., DMF, toluene) under inert atmospheres (N₂/Ar) at 60–100°C. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and connectivity (e.g., δ 2.3 ppm for methyl groups on pyrimidine).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~ 458.2 Da).
- High-Performance Liquid Chromatography (HPLC) : Purity >98% achieved using C18 columns (mobile phase: acetonitrile/water).
- X-ray Crystallography : For unambiguous structural confirmation (if single crystals are obtained) .
Q. What in vitro biological assays have been used to evaluate its preliminary activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Tested against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression.
- Binding Affinity Studies : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can researchers optimize reaction yields for challenging intermediates in its synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent polarity, and catalyst loading.
- Alternative Catalysts : Replace traditional bases (e.g., K₂CO₃) with milder reagents like DBU to reduce side reactions.
- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for improved solubility of sulfonated intermediates .
Q. How can contradictions in spectroscopic data (e.g., ambiguous NOESY signals) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to assign quaternary carbons and resolve overlapping signals.
- X-ray Crystallography : Prioritize single-crystal growth via vapor diffusion (e.g., hexane/CH₂Cl₂).
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian 16) .
Q. What computational methods are suitable for predicting its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in kinase active sites (PDB: 1M7Q).
- Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with pyrimidine oxygen) using Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
